molecular formula C15H15NO5 B1209398 Acronycidine CAS No. 521-43-7

Acronycidine

Cat. No.: B1209398
CAS No.: 521-43-7
M. Wt: 289.28 g/mol
InChI Key: XTCGYRFLVLFRGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethoxydictamnine involves the methoxylation of a furoquinoline precursor. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources. Generally, the process involves the use of methoxy reagents under controlled conditions to achieve the desired substitution on the furoquinoline ring .

Industrial Production Methods

Industrial production methods for 5,7,8-Trimethoxydictamnine are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethoxydictamnine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered methoxy groups, while substitution reactions can produce a variety of functionalized furoquinoline compounds .

Scientific Research Applications

5,7,8-Trimethoxydictamnine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,8-Trimethoxydictamnine involves its interaction with molecular targets in Plasmodium falciparum. It is believed to interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and subsequent parasite death . The specific molecular pathways and targets involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,8-Trimethoxydictamnine is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum sets it apart from other similar compounds .

Properties

IUPAC Name

4,5,7,8-tetramethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGYRFLVLFRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200099
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-43-7
Record name 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acronycidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of acronycidine and where is it found?

A1: this compound is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].

Q3: How is this compound synthesized?

A3: this compound can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield this compound [].

Q4: What are some key reactions that this compound undergoes?

A4: this compound is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other this compound derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which this compound belongs, can be converted into N-alkylfuroquinolones [].

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing this compound and its derivatives. For instance, the NMR spectra of isothis compound and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].

Q6: Are there any studies on the biosynthesis of this compound?

A6: Yes, research using radiolabeled precursors has provided insights into this compound biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, this compound showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].

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